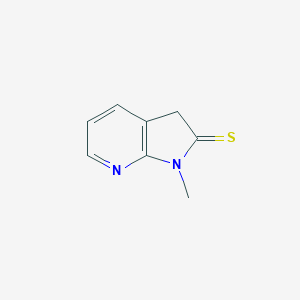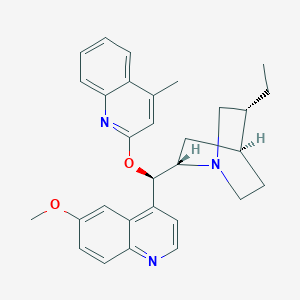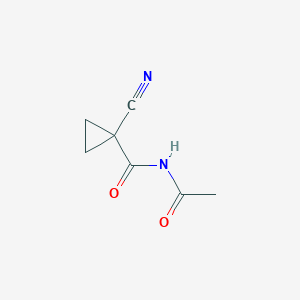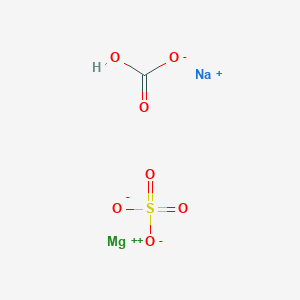![molecular formula C8H10N4 B138086 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 155789-82-5](/img/structure/B138086.png)
1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and receptors. In Additionally, we will list as many future directions as possible for the continued study of this compound.
Mecanismo De Acción
The mechanism of action of 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors. For example, the compound has been shown to bind to and inhibit the activity of certain protein kinases, which play a critical role in cell signaling pathways. Additionally, 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine has been found to act as an antagonist of adenosine receptors, which are involved in a range of physiological processes including sleep, pain, and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine has a range of biochemical and physiological effects. For example, the compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine has been shown to reduce inflammation and pain in animal models, suggesting potential applications in the treatment of inflammatory disorders such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is its potent inhibitory activity against certain enzymes and receptors. This makes it a potentially useful tool for studying the role of these molecules in various physiological processes. Additionally, the compound has been found to have low toxicity and good stability, making it a relatively safe and reliable compound for use in laboratory experiments. However, one limitation of 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is its relatively complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are a number of potential future directions for the study of 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine. One area of interest is the continued investigation of the compound's potential therapeutic applications, particularly in the treatment of cancer and inflammatory disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its interactions with key enzymes and receptors. Finally, the development of more efficient and cost-effective synthesis methods for 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine could help to facilitate its broader use in scientific research.
Métodos De Síntesis
The synthesis of 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine involves a multi-step process that can be carried out using a variety of different methods. One common approach involves the reaction of 2-chloro-3-nitropyridine with 2-amino-3-methylimidazo[1,2-a]pyridine in the presence of a reducing agent such as iron or tin. This reaction produces the desired product, which can be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine has been the subject of a number of studies aimed at understanding its potential applications in the field of medicinal chemistry. One area of research has focused on the compound's ability to act as an inhibitor of certain enzymes and receptors, including protein kinases and adenosine receptors. This inhibition has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
Número CAS |
155789-82-5 |
|---|---|
Nombre del producto |
1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine |
Fórmula molecular |
C8H10N4 |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1,7-dimethylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-10-7-6(5)12(2)8(9)11-7/h3-4H,1-2H3,(H2,9,10,11) |
Clave InChI |
SSVQUVUIXURYKS-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)N=C(N2C)N |
SMILES canónico |
CC1=C2C(=NC=C1)N=C(N2C)N |
Sinónimos |
2-AMINO-1,7-DIMETHYLIMIDAZO(4,5-B)PYRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)




